molecular formula C27H46O3 B1668215 Calcifediol monohydrate CAS No. 63283-36-3

Calcifediol monohydrate

Cat. No.: B1668215
CAS No.: 63283-36-3
M. Wt: 418.7 g/mol
InChI Key: WRLFSJXJGJBFJQ-WPUCQFJDSA-N
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Mechanism of Action

Target of Action

Calcifediol, also known as 25-hydroxyvitamin D3, is an active metabolite of vitamin D3 . The primary target of Calcifediol is the Vitamin D Receptor (VDR) . The VDR is a nuclear receptor that regulates gene expression when activated by Calcifediol .

Mode of Action

Calcifediol is transformed in the kidney by 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to calcitriol, the active form of vitamin D3 . Calcitriol binds to intracellular VDRs that then function as transcription factors to modulate gene expression . This interaction results in the modulation of gene expression, either suppressing or activating certain genes .

Biochemical Pathways

The activation of VDR by Calcifediol affects various biochemical pathways. One of the key pathways influenced is the regulation of calcium and phosphate homeostasis, which is crucial for bone mineralization and skeletal health . Moreover, the interaction between the biologically active form of vitamin D and the VDR affects the transcription of thousands of genes by binding to repeated sequences present in their promoter region, named vitamin D-responsive elements (VDREs) .

Pharmacokinetics

Calcifediol differs pharmacokinetically from vitamin D3 in several ways. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D . At comparable doses to vitamin D3, Calcifediol achieves target serum 25(OH)D concentrations more rapidly . The intestinal absorption of Calcifediol is relatively preserved in patients with fat malabsorption and it is more hydrophilic than vitamin D3 and thus is less prone to sequestration in adipose tissue .

Result of Action

The molecular and cellular effects of Calcifediol’s action are vast due to its influence on numerous genes. It plays an essential role in calcium and phosphate homeostasis, leading to proper bone mineralization and skeletal health . Moreover, it has been shown to bind to the VDR with weaker affinity than calcitriol, thus exerting gene-regulatory properties .

Biochemical Analysis

Biochemical Properties

Calcifediol monohydrate is involved in various biochemical reactions. It is transformed in the kidney by 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to calcitriol, the active form of vitamin D3 . Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression . Moreover, this compound may also trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to bind to the Vitamin D Receptor (VDR) with weaker affinity than calcitriol, thus exerting gene-regulatory properties .

Molecular Mechanism

The molecular mechanism of this compound involves its transformation into calcitriol, the active form of vitamin D3, in the kidney . Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression . This binding interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression are key to its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound achieves target serum 25(OH)D concentrations more rapidly than vitamin D3 . It has a predictable and linear dose–response curve irrespective of baseline serum 25(OH)D concentrations

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At a dose of 100 μg 25-OH-D3 kg-1 complete feed, it is well tolerated and could be accepted as the upper tolerated limit for chickens for fattening .

Metabolic Pathways

This compound is involved in the metabolic pathway of vitamin D. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After ingestion, exogenous vitamin D is packaged into chylomicrons for transport to the liver . Part of the vitamin D contained in chylomicrons can be absorbed by adipose tissue and skeletal muscle .

Subcellular Localization

It is known that this compound can trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcifediol monohydrate is synthesized through the hydroxylation of cholecalciferol (vitamin D3) at the 25-position. This enzymatic reaction is primarily catalyzed by the enzyme vitamin D 25-hydroxylase (CYP2R1) in the liver . The reaction conditions typically involve the use of microsomal fractions from liver tissue, which contain the necessary enzymes for hydroxylation.

Industrial Production Methods

Industrial production of calcifediol involves the extraction and purification of the compound from biological sources or through chemical synthesis. The process includes the hydroxylation of cholecalciferol using microbial or enzymatic methods, followed by purification steps such as chromatography to obtain high-purity calcifediol .

Chemical Reactions Analysis

Types of Reactions

Calcifediol monohydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydroxylation: Enzymes such as CYP2R1 and 25-hydroxyvitamin D3-1α-hydroxylase are commonly used.

    Oxidation and Reduction: Reagents like NADPH and oxygen are involved in enzymatic hydroxylation reactions.

Major Products Formed

The major product formed from the hydroxylation of calcifediol is calcitriol, which is the active form of vitamin D and plays a crucial role in calcium and phosphate metabolism .

Scientific Research Applications

Calcifediol monohydrate has a wide range of scientific research applications, including:

Properties

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2.H2O/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29;/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3;1H2/b21-11+,22-12-;/t20-,23+,24-,25+,27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLFSJXJGJBFJQ-WPUCQFJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63283-36-3
Record name Calcifediol [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063283363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIFEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6YZ13C99Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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